N-[2-Iodoethyl]trifluoroacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-iodoethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3INO/c5-4(6,7)3(10)9-2-1-8/h1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRHEHPVTSCSIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343139 | |
| Record name | 2,2,2-Trifluoro-N-(2-iodoethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67680-56-2 | |
| Record name | 2,2,2-Trifluoro-N-(2-iodoethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Iodoethyl)trifluoroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance in Contemporary Chemical Synthesis
The importance of N-[2-Iodoethyl]trifluoroacetamide in modern chemical synthesis is largely attributed to its function as a potent and selective alkylating agent. This reactivity is harnessed to introduce the 2-(trifluoroacetamido)ethyl group into a variety of molecules, a modification that can significantly alter the parent molecule's properties or provide a handle for further chemical elaboration.
One of the most well-documented applications of this reagent is in the aminoethylation of sulfhydryl groups, particularly those found in the cysteine residues of proteins. This modification is of great interest in proteomics and protein chemistry as it introduces a new primary amine at the site of the original thiol, effectively changing the chemical landscape of the protein. The trifluoroacetyl group can be readily removed under mild conditions, exposing the primary amine for further functionalization, such as the attachment of labels, crosslinkers, or other moieties.
A seminal study published in Analytical Biochemistry in 1980 introduced N-(β-Iodoethyl)trifluoroacetamide as a novel reagent for the aminoethylation of thiol groups in proteins. nih.gov This work demonstrated the specific modification of sulfhydryl groups in proteins like chymotrypsinogen, ribonucleases, and muramidase. nih.gov The ability to selectively target and modify these proteins opens up avenues for studying their structure and function, as well as for creating protein conjugates with tailored properties.
The modification of chymotrypsinogen, a precursor to the digestive enzyme chymotrypsin, with this compound allows for the introduction of a new reactive site, which can be used to probe the enzyme's active site or to attach other molecules for various applications. Similarly, the modification of ribonucleases and muramidase can be employed to investigate their enzymatic mechanisms or to develop enzyme inhibitors.
Role in Advanced Organic Methodologies
Established Synthetic Routes to this compound
The synthesis of this compound is typically achieved through a two-step process. This involves the initial formation of a trifluoroacetylated precursor followed by a halogen exchange reaction.
Precursor Compounds and Reactants
The primary precursors for the synthesis of this compound are derivatives of ethanolamine (B43304) and a trifluoroacetylating agent. A common starting material is 2-chloroethylamine hydrochloride . sigmaaldrich.comtcichemicals.com The trifluoroacetylation is typically accomplished using trifluoroacetic anhydride (B1165640) (TFAA) . wikipedia.orgchemicalbook.com In the subsequent halogen exchange step, an iodide salt, such as sodium iodide (NaI) , is employed to replace the chlorine atom. wikipedia.org
A plausible alternative route involves the initial trifluoroacetylation of 2-aminoethanol to form N-(2-hydroxyethyl)trifluoroacetamide, which is then converted to the iodo derivative. oaepublish.com
The key reactants involved in the primary synthetic pathway are summarized in the table below:
| Reactant | Role |
| 2-Chloroethylamine hydrochloride | Starting material providing the ethylamine (B1201723) backbone with a leaving group. |
| Trifluoroacetic anhydride (TFAA) | Trifluoroacetylating agent for the amine group. |
| Sodium Iodide (NaI) | Source of iodide for the halogen exchange reaction. |
| Acetone (B3395972) | Solvent, particularly for the Finkelstein reaction. |
| Triethylamine (or other base) | Used to neutralize the hydrochloride salt and facilitate the acylation reaction. researchgate.net |
Reaction Conditions and Optimization Strategies
The first stage, the N-trifluoroacetylation of 2-chloroethylamine , is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid released from the starting material. The reaction is often performed in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at controlled temperatures, starting at 0°C and gradually warming to room temperature. researchgate.net The reaction of trifluoroacetic anhydride with amines is generally facile. chemicalbook.com
The second stage is a classic Finkelstein reaction , where N-(2-chloroethyl)trifluoroacetamide is converted to this compound. wikipedia.org This SN2 reaction is driven to completion by the use of sodium iodide in acetone. The insolubility of the resulting sodium chloride in acetone shifts the equilibrium towards the formation of the desired iodoalkane. wikipedia.orgorganic-chemistry.org The reaction is typically heated to facilitate the conversion. Optimization of this step may involve adjusting the concentration of sodium iodide and the reaction temperature to maximize yield and minimize side reactions. nih.gov
Advanced Approaches in this compound Synthesis
Modern synthetic chemistry continually seeks to improve upon established methods by employing advanced catalytic systems and adhering to the principles of green chemistry.
Catalyst Systems and Reaction Enhancements
While the traditional synthesis of this compound may not necessarily require complex catalysts, advancements in amidation and halogenation reactions offer potential for improvement. For the N-trifluoroacetylation step, catalyst-free methods using trifluoroacetic acid with a reducing agent like trimethylamine (B31210) borane (B79455) have been reported for other amines, suggesting a potential alternative pathway. researchgate.net
In the context of the Finkelstein reaction, the use of phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, can enhance the rate of reaction between the alkyl halide and the iodide salt, particularly if the solubility of the reactants is a limiting factor. psu.edu For more challenging substrates, copper(I) iodide in combination with diamine ligands has been used to catalyze aromatic Finkelstein reactions, a principle that could potentially be adapted for specific applications involving this compound synthesis. wikipedia.org
Green Chemistry Principles in Synthesis
The synthesis of this compound can be evaluated and improved through the lens of green chemistry. Key principles include atom economy, the use of safer solvents, and the reduction of waste. nih.gov
The Finkelstein reaction itself is a good example of leveraging Le Chatelier's principle to drive a reaction to completion, which can be considered a green aspect as it avoids the need for more complex purification methods. mdpi.com However, the use of acetone, while effective, is a volatile organic solvent. Research into greener solvent alternatives for SN2 reactions is an active area.
Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can significantly reduce solvent usage and waste generation. oaepublish.comnih.govrsc.orgnih.gov A one-pot procedure for the synthesis of this compound, combining the trifluoroacetylation and iodination steps, would represent a significant green advancement.
Mechanistic Insights into Compound Formation
The formation of this compound proceeds through two well-understood mechanistic steps.
The first step, the N-trifluoroacetylation of an amine with trifluoroacetic anhydride , follows a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking one of the carbonyl carbons of the trifluoroacetic anhydride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the trifluoroacetate (B77799) anion acting as a leaving group, to form the stable amide bond. libretexts.org
The second step is the Finkelstein reaction , a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org The iodide ion (I⁻) from sodium iodide acts as the nucleophile. It attacks the carbon atom bonded to the chlorine atom from the backside, leading to an inversion of stereochemistry at that carbon. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion departs. The driving force for this equilibrium reaction is the precipitation of sodium chloride in acetone, which effectively removes it from the reaction mixture. wikipedia.orgorganic-chemistry.org
Amide Formation: Cl-CH₂CH₂-NH₂ + (CF₃CO)₂O → Cl-CH₂CH₂-NH-COCF₃ + CF₃COOH
Halogen Exchange (Finkelstein Reaction): Cl-CH₂CH₂-NH-COCF₃ + NaI → I-CH₂CH₂-NH-COCF₃ + NaCl (s)
Applications in Organic Synthesis and Functionalization
Utility as an Iodoethylating Reagent
The primary role of N-[2-Iodoethyl]trifluoroacetamide in organic synthesis is as an iodoethylating reagent. This function is centered on the transfer of the iodoethyl group (-CH₂CH₂I) to a target molecule, a process driven by the reactivity of the carbon-iodine bond.
Introduction of Iodoethyl Moieties into Complex Architectures
This compound serves as a potent alkylating agent, enabling the introduction of a protected aminoethyl group into various molecular scaffolds. creative-proteomics.com It is particularly effective for the alkylation of soft nucleophiles, most notably the thiol groups (-SH) of cysteine residues within proteins and peptides. nih.gov This reaction proceeds via a nucleophilic substitution mechanism, where the nucleophilic sulfur atom attacks the electrophilic carbon attached to the iodine, displacing the iodide leaving group to form a stable thioether bond. youtube.com
This specific reactivity is highly valuable in proteomics and biochemical studies for modifying proteins. creative-proteomics.comnih.gov Beyond proteins, the reagent can be used to introduce the functionalized ethylamine (B1201723) sidechain into other complex organic molecules, providing a handle for further synthetic transformations. nih.gov The trifluoroacetamide (B147638) group protects the amine during the initial alkylation step, preventing it from acting as a competing nucleophile.
Regioselectivity and Stereoselectivity in Iodoethylation Reactions
The iodoethylation reactions involving this compound exhibit a high degree of regioselectivity. The reagent shows a strong preference for soft, highly nucleophilic centers. In the context of protein modification, it selectively reacts with the thiol groups of cysteine residues over other potentially nucleophilic amino acid side chains, such as the amino group of lysine (B10760008) or the hydroxyl groups of serine and threonine, under controlled pH conditions. creative-proteomics.comnih.gov This selectivity is crucial for precisely modifying target sites within large biomolecules.
From a stereochemical perspective, the alkylation reaction follows a standard SN2 (bimolecular nucleophilic substitution) mechanism. youtube.com In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group. While this compound itself is an achiral molecule, this mechanism dictates that if it were to react at a chiral center, the reaction would proceed with an inversion of stereochemistry at that center. The predictability of this pathway is a cornerstone of stereocontrolled synthesis.
Incorporation of the Trifluoroacetamide Functional Group
The trifluoroacetamide group (-NHC(O)CF₃) is not merely a passive component of the reagent; it actively influences the compound's properties and provides strategic advantages for multi-step synthesis.
Influence on Molecular Properties and Reactivity
The trifluoroacetamide moiety significantly impacts the electronic properties of this compound. The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This effect enhances the electrophilicity of the adjacent iodoethyl group, making the carbon atom attached to the iodine more susceptible to nucleophilic attack and thus increasing the reagent's alkylating power compared to its non-fluorinated analogs.
Furthermore, the electron-withdrawing nature of the trifluoromethyl group decreases the basicity and nucleophilicity of the amide nitrogen. This renders the nitrogen non-reactive under typical alkylation conditions, effectively functioning as a robust protecting group for the amine.
| Property | Influence of Trifluoroacetamide Group |
| Reactivity | Increases the electrophilicity of the iodoethyl group, making it a more potent alkylating agent. |
| Amine Basicity | Significantly reduces the basicity and nucleophilicity of the nitrogen atom. |
| Solubility | Can influence solubility in organic solvents. |
| Stability | Provides a stable protecting group that is resistant to many reaction conditions. |
Strategic Derivatization for Downstream Synthesis
The trifluoroacetamide group serves as a strategic protecting group for a primary amine. After the iodoethyl group has been incorporated into a target molecule, the trifluoroacetyl group can be removed under specific hydrolytic conditions (e.g., treatment with a base like potassium carbonate in methanol) to liberate the free primary amine (-NH₂). creative-proteomics.com
This deprotection strategy is a key feature in multi-step synthesis. It allows for the initial, selective alkylation via the iodoethyl moiety, followed by the unmasking of a new nucleophilic amine center. This newly exposed amine can then participate in a wide range of subsequent reactions, such as:
Amide bond formation
Further alkylation or arylation
Formation of sulfonamides
Participation in cyclization reactions to build heterocyclic rings
This two-stage reactivity makes this compound a versatile building block for constructing complex molecules where a primary aminoethyl sidechain is required.
Role in Heterocyclic Compound Synthesis
This compound is a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds. nih.govwiley.com Its bifunctional nature—an electrophilic iodoethyl group and a masked nucleophilic amine—can be exploited in various cyclization strategies.
One common approach involves the reaction of this compound with a molecule that contains a suitable nucleophile. This initial alkylation step attaches the -(CH₂)₂NHCOCF₃ sidechain to the substrate. After deprotection of the amine, a subsequent intramolecular cyclization reaction can be triggered between the newly freed amine and an electrophilic site on the parent molecule to form the heterocyclic ring. For example, if the parent molecule also contains a carboxylic acid ester, an intramolecular amidation could lead to the formation of a lactam (a cyclic amide).
Alternatively, the reagent can be used in intermolecular reactions that directly form a heterocycle. For instance, reacting this compound with a dinucleophile could lead to a cyclization event. A prime example is the synthesis of three-membered aziridine (B145994) rings. clockss.org Although not a direct cyclization of the reagent itself, its reaction with a nitrogen nucleophile like a sulfonamide under basic conditions can proceed via an initial alkylation followed by a rapid intramolecular cyclization to furnish the heterocyclic product. This methodology is foundational for creating strained ring systems that are themselves useful intermediates in organic synthesis. clockss.org
Employment in Multi-component Reaction Strategies
Currently, there is a lack of specific, documented examples in peer-reviewed scientific literature detailing the employment of this compound as a key reactant in multi-component reaction (MCR) strategies for the synthesis of complex organic molecules.
While the inherent reactivity of this compound as an electrophilic alkylating agent suggests its potential as a building block in one-pot synthetic methodologies, published research to date has primarily focused on its application in the aminoethylation of sulfhydryl groups in proteins. chemimart.denih.gov Its utility in bringing together three or more diverse reactants in a single synthetic operation to construct a final product incorporating portions of all components has not been demonstrated in available studies.
Further research would be necessary to explore and establish the viability and scope of this compound in various MCRs. Such investigations would need to determine the reaction conditions, catalyst systems, and compatible reactant classes that would enable its effective incorporation into novel molecular scaffolds through these efficient synthetic strategies. Without such dedicated studies, any discussion of its role in multicomponent reactions remains speculative.
Research in Medicinal Chemistry and Pharmaceutical Sciences
Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis
N-[2-Iodoethyl]trifluoroacetamide is recognized as a key intermediate in the synthesis of a variety of pharmaceuticals. chemimpex.com Its utility stems from its role as a carrier of the trifluoroacetamidoethyl group, which can be introduced into target molecules. The trifluoroacetamide (B147638) functional group can also serve as a protective group for amines in multi-step synthetic processes, including both solution-phase and solid-phase peptide synthesis. google.comgoogle.com The trifluoroacetyl group is readily hydrolyzed, making it a convenient alternative in the Gabriel synthesis of primary amines from halides. chemicalbook.com This protecting group can be removed under mild conditions, which is advantageous in the synthesis of complex molecules like long-chain peptides. guidechem.com
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 67680-56-2 |
| Molecular Formula | C4H5F3INO |
| Molecular Weight | 266.99 g/mol |
| Appearance | White to off-white flakes |
| Melting Point | 64-69 ºC |
Data sourced from multiple references. chemimpex.comscbt.comprochemonline.com
The compound is instrumental in synthesizing precursors for a wide range of bioactive molecules. nbinno.com It functions as a reagent for the aminoethylation of sulfhydryl groups in proteins, a process that modifies cysteine residues. scbt.comchemimart.de This modification is a key step in creating bioconjugates, allowing researchers to attach biomolecules to other molecules or surfaces, which has applications in drug delivery systems and diagnostics. chemimpex.com The ability to introduce the aminoethyl group into various molecules makes this compound a versatile tool for developing new biologically active compounds. chemimart.de
Contribution to Agrochemical Development
This compound is also a valuable compound in the development of agrochemicals. chemimpex.com The introduction of fluorine atoms into agrochemical molecules can significantly enhance their biological activity, stability, and efficacy. nbinno.com Fluorinated herbicides, insecticides, and fungicides often show improved performance at lower application rates, which contributes to more sustainable farming practices. nbinno.comresearchgate.net Trifluoroacetamide is used to synthesize fluorinated amines and amides, which are common structural components in many active agrochemical ingredients. nbinno.com The continuous need for novel agrochemicals with high efficiency and low toxicity drives the demand for versatile building blocks like this compound. researchgate.net
Table 2: Applications in Synthesis
| Field | Application |
| Pharmaceuticals | Intermediate for APIs, Synthesis of bioactive molecules, Bioconjugation |
| Agrochemicals | Synthesis of fluorinated herbicides, insecticides, and fungicides |
| Organic Synthesis | Introduction of trifluoroacetamide groups, Amine protection |
| Material Science | Functionalizing agent for polymers and coatings |
Data sourced from multiple references. chemimpex.comnbinno.com
Enhanced Bioavailability and Efficacy through Trifluoroacetamide Incorporation
The trifluoroacetamide moiety provides specific physicochemical properties that can enhance the drug-like characteristics of a molecule. chemimpex.com Introducing a trifluoromethyl group is a well-established strategy for improving metabolic stability and increasing the half-life of drug candidates. nih.gov This group increases the lipophilicity of molecules, which can improve membrane permeability and bioavailability. chemimpex.comnih.gov Enhanced lipophilicity can also lead to better binding affinity to target proteins, a key factor in a drug's efficacy. nbinno.com The trifluoroacetamide group's ability to fine-tune these properties makes it a crucial component for chemists aiming to optimize new drug candidates. nbinno.comnih.gov
Development of Iodine-Containing Medicinal Agents
The iodine atom in this compound also contributes to its utility in medicinal chemistry. Iodine-containing compounds have a long history of use in medicine, from antiseptics to diagnostic agents. wikipedia.orginchem.org The increased lipophilicity of iodine-containing compounds may improve their pharmacological and pharmacokinetic properties. nih.gov A significant application is in the development of radiopharmaceuticals. nih.gov Several radioisotopes of iodine (¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I) are used in diagnostic imaging techniques like SPECT and PET, as well as in radiotherapy. nih.gov The development of stable, iodine-containing molecules is crucial for these applications, although a primary challenge is the in vivo stability of the carbon-iodine bond. nih.gov Beyond radiopharmaceuticals, organoiodine compounds like amiodarone are used as therapeutic drugs for other conditions. wikipedia.org
Bioconjugation and Chemical Probe Development
Modification of Biomolecules via N-[2-Iodoethyl]trifluoroacetamidebiosynth.comrockefeller.eduresearchgate.net
N-[2-Iodoethyl]trifluoroacetamide is a reactive compound that readily forms covalent bonds with specific amino acid residues within proteins and other biomolecules. biosynth.com This reactivity allows for the targeted modification and functionalization of these biological macromolecules.
A primary application of this compound is the aminoethylation of cysteine residues. nih.govnih.gov In this reaction, the iodoethyl group of the reagent reacts with the thiol group (-SH) of a cysteine residue, resulting in the formation of an S-aminoethylcysteine residue. This modification is significant because it introduces a new primary amine group into the protein structure.
The process of aminoethylation effectively converts cysteine residues into analogs of lysine (B10760008), which are susceptible to cleavage by the enzyme trypsin. core.ac.uk This technique is particularly useful in proteomics for protein characterization and sequencing, as it allows for specific cleavage at modified cysteine sites, providing more detailed information about the protein's structure. nih.gov
Table 1: Comparison of Alkylating Agents for Cysteine Modification
| Alkylating Agent | Reactive Group | Key Features |
|---|---|---|
| This compound | Iodoacetyl | Introduces an aminoethyl group, enabling tryptic digestion at cysteine sites. nih.govnih.gov |
| Iodoacetamide | Iodoacetyl | A common reagent for cysteine alkylation, but can lead to side reactions. rockefeller.eduresearchgate.net |
| 4-Vinylpyridine | Pyridyl | Used for subsequent sequence analysis of proteins. nih.gov |
While this compound is primarily known for its reaction with cysteine, it can also react with other nucleophilic amino acid residues. biosynth.com The reagent can form covalent bonds with the epsilon-amino group of lysine residues. biosynth.com However, the reactivity towards lysine is generally less pronounced than towards the more nucleophilic thiol group of cysteine. nih.gov The modification of lysine residues can be a consideration in experimental design, and reaction conditions can be optimized to favor cysteine modification. nih.gov The term "tryptic" in this context likely refers to the modification of proteins that are subsequently analyzed by tryptic digestion, a common proteomics workflow. biosynth.com
Applications in Protein Labeling and Functionalizationrockefeller.edunih.gov
Protein labeling involves attaching a detectable tag to a protein to study its function, localization, and interactions. creative-proteomics.com this compound can be used as a precursor in the development of labeling reagents. The trifluoroacetamide (B147638) group can be hydrolyzed to yield a primary amine, which can then be further modified with a variety of labels, such as fluorophores or biotin. biosynth.com This two-step process allows for the site-specific introduction of functional tags at cysteine residues.
This method of labeling provides a powerful tool for a range of biological studies, including fluorescence microscopy, Western blotting, and flow cytometry. creative-proteomics.com By functionalizing proteins with specific tags, researchers can track their movement within cells, quantify their expression levels, and identify their binding partners. nih.gov
Design of Targeted Chemical Probes for Biological Systemsnih.govthermofisher.com
Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in a cellular context. burleylabs.co.uk The reactivity of this compound makes it a useful building block for the synthesis of such probes. By incorporating this reactive moiety into a larger molecule with a specific affinity for a target protein or enzyme, researchers can create probes that covalently bind to their target.
This covalent and often irreversible binding can be advantageous for a variety of applications, including activity-based protein profiling and the identification of enzyme inhibitors. The specificity of the probe is determined by the targeting portion of the molecule, while the this compound component provides the reactive "warhead" for covalent modification.
Utility in Drug Delivery Systems and Diagnostic Toolsbiosynth.com
The principles of bioconjugation using reagents like this compound have implications for the development of drug delivery systems and diagnostic tools. nih.gov By attaching drugs or diagnostic agents to targeting molecules such as antibodies or peptides, it is possible to direct these payloads to specific cells or tissues within the body. nih.gov
While this compound itself may not be a direct component of a final drug product, the chemical strategies it enables are relevant. For instance, the modification of cysteine residues on a therapeutic protein or a targeting antibody could be a step in the process of creating a bioconjugate therapeutic. nih.gov Similarly, diagnostic agents can be attached to biomolecules to create tools for medical imaging or in vitro diagnostics. nih.gov The ability to create stable, covalent linkages between a payload and a delivery vehicle is a key aspect of these technologies. nih.gov
Radiochemistry and Isotopic Labeling Research
Precursor for Radioiodinated Compounds
N-[2-Iodoethyl]trifluoroacetamide can serve as a precursor for compounds labeled with radioisotopes of iodine, such as Iodine-125 and Iodine-131. These radioiodinated compounds are instrumental in the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. nih.govdntb.gov.ua The trifluoroacetamide (B147638) group can act as a protecting group for the amine, which can be deprotected under specific conditions after the radioiodination step.
The introduction of Iodine-125 (I-125) and Iodine-131 (I-131) into organic molecules is a cornerstone of radiopharmaceutical chemistry. nih.goviaea.org I-125 is widely used in brachytherapy and as a label in radioimmunoassays, while I-131 is used for both therapy, particularly of thyroid disorders, and imaging. nih.govmdpi.com
For a compound like this compound, a common pathway for introducing a radioisotope of iodine is through nucleophilic substitution, where the stable iodine atom is replaced by a radioactive one (e.g., ¹²⁵I⁻ or ¹³¹I⁻). This isotopic exchange reaction is often facilitated by heat in the presence of a suitable solvent. The efficiency of this labeling depends on several factors, including the reaction temperature, the concentration of the precursor, and the specific activity of the radioiodide.
Table 1: General Isotopic Exchange Reaction Parameters
| Parameter | Condition | Rationale |
| Precursor | This compound | Provides the molecular scaffold for radioiodine incorporation. |
| Radioisotope | Na¹²⁵I or Na¹³¹I | Source of the radioactive iodine. |
| Solvent | Propylene glycol, organic solvents | Facilitates dissolution and heat transfer. mdpi.com |
| Temperature | Elevated (e.g., 100-200 °C) | Provides activation energy for the substitution reaction. mdpi.com |
Note: This table represents generalized conditions for isotopic exchange reactions. Specific optimal conditions for this compound would require experimental validation.
The development of radiopharmaceuticals involves designing molecules that can be effectively labeled with a radioisotope and that exhibit favorable biological properties, such as targeting specific tissues or organs. mdpi.com this compound can be conceptualized as a prosthetic group. In this strategy, the radiolabeled this compound is first synthesized and then conjugated to a larger biomolecule, such as a peptide or antibody. This indirect labeling method is often preferred for macromolecules that may be sensitive to the harsh conditions of direct radioiodination. nih.gov
Another strategy involves using the iodoethyl group to attach the radioiodine to a targeting molecule. The stability of the carbon-iodine bond is a critical factor, as in vivo deiodination can lead to the accumulation of free radioiodine in non-target tissues, such as the thyroid and stomach. mdpi.com Iodination at sp³ hybridized carbons, as in the iodoethyl group, is generally less stable than at sp² carbons, which is a key consideration for researchers. mdpi.com
Potential in PET Imaging Agent Synthesis
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes. nih.gov While Iodine-124 (I-124) is a positron-emitting isotope of iodine used for PET imaging, the direct application of this compound in this context is not well-documented. nih.gov
However, the synthesis of PET agents often involves multi-step processes where a precursor molecule is first synthesized and then radiolabeled in the final step. A molecule like this compound could potentially be used to synthesize a precursor for I-124 labeling. For instance, the iodoethyl group could be converted to a more reactive leaving group to facilitate the introduction of I-124.
Table 2: Comparison of Relevant Iodine Radioisotopes
| Isotope | Emission Type | Half-life | Primary Use |
| Iodine-124 | Positron (β+) | 4.18 days | PET Imaging nih.gov |
| Iodine-125 | Gamma | 59.4 days | Brachytherapy, Assays nih.gov |
| Iodine-131 | Beta (β-), Gamma | 8.02 days | Therapy, SPECT Imaging mdpi.com |
Mechanistic Considerations in Radioiodination Processes
The mechanism of radioiodination is crucial for optimizing labeling efficiency and purity. mdpi.com For this compound, the most probable mechanism for introducing a radioiodine isotope is an Sₙ2-type nucleophilic substitution. In this reaction, a radioiodide anion (e.g., [¹²⁵I]⁻) acts as the nucleophile, attacking the carbon atom bonded to the stable iodine atom, which serves as the leaving group.
The reaction rate and yield can be influenced by several factors:
Solvent: A polar aprotic solvent can enhance the nucleophilicity of the iodide anion.
Temperature: Higher temperatures increase the reaction rate but may also lead to decomposition of the precursor or the product.
Leaving Group: The iodide atom itself is a good leaving group, facilitating the substitution.
It is also important to consider potential side reactions. The trifluoroacetamide group is generally stable but could be susceptible to hydrolysis under harsh basic or acidic conditions. The radiochemical purity of the final product is a critical parameter, and any impurities must be removed before the radiolabeled compound can be used in biological studies. mdpi.com
Advanced Analytical Chemistry Applications
Role in Derivatization for Chromatographic Analysis
Derivatization is a cornerstone technique in analytical chemistry, particularly for chromatography. It involves chemically modifying an analyte to produce a new compound with properties more suitable for separation and detection. nih.gov N-[2-Iodoethyl]trifluoroacetamide functions as a derivatizing agent, specifically as an alkylating agent, for sulfhydryl groups.
The principal documented use of this compound is in the aminoethylation of thiol groups within proteins. nih.gov In a key study, the reagent was synthesized and proven to react selectively with the sulfhydryl groups of cysteine residues. nih.gov This reaction converts the cysteine into S-(β-trifluoroacetamidoethyl)cysteine. The protective trifluoroacetyl group can then be removed under mild basic conditions to yield an S-aminoethylcysteine residue. This modification is significant because it introduces a new site for enzymatic cleavage by trypsin, which typically cleaves peptide chains at the carboxyl side of lysine (B10760008) and arginine residues. By converting cysteine into a lysine analog, the reagent allows for predictable fragmentation of proteins at specific, formerly unreactive, sites, which is crucial for protein sequencing and peptide mapping. nih.gov
Although the original research focused on protein chemistry rather than direct chromatographic enhancement, this derivatization is an essential sample preparation step before subsequent analysis, which often involves techniques like High-Performance Liquid Chromatography (HPLC) to separate the resulting peptides. nih.govnih.gov
A primary goal of derivatization in Gas Chromatography (GC) is to increase the volatility and thermal stability of analytes that are otherwise non-volatile or prone to degradation at high temperatures. mdpi.com Analytes containing polar functional groups, such as hydroxyl, carboxyl, and amine groups, are often derivatized to reduce their polarity. thermofisher.comtcichemicals.com
Reagents containing fluorine atoms, like this compound, are known as fluoracylating agents. The introduction of a trifluoroacetyl group can significantly alter a molecule's properties. iu.edu While direct studies on this compound for enhancing volatility in GC are not prominent, the principle is well-established with similar reagents like Trifluoroacetic Anhydride (B1165640) (TFAA). mdpi.comiu.edu By reacting with a polar functional group (in this case, a thiol), the hydrogen atom is replaced with a less polar trifluoroacetyl group. This modification masks the polar group, reduces intermolecular hydrogen bonding, and can increase the volatility of the resulting derivative, making it more amenable to GC analysis. mdpi.com
The application of this compound is most directly relevant to proteomics. Proteomics involves the large-scale study of proteins, and chemical modification is a key strategy for characterizing protein structure and function. nih.gov The aminoethylation of cysteine residues using this reagent is a classic example of its use in this field. It allows for controlled protein fragmentation, a critical step for identifying proteins and mapping their post-translational modifications using mass spectrometry. nih.gov
In the broader context of metabolomics, which involves the analysis of small molecule metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used platform. mdpi.com For GC-MS analysis, metabolites are almost always derivatized to increase their volatility and create characteristic mass spectral fragmentation patterns. mdpi.comnih.gov Common derivatization agents in metabolomics include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comnih.gov There is no significant evidence in the reviewed literature of this compound being used as a routine derivatization agent for broad-spectrum metabolomics analysis. Its high reactivity is specific to thiol groups, making it more suitable for targeted proteomics applications rather than the comprehensive analysis of diverse metabolite classes (e.g., sugars, amino acids, organic acids) typically performed in metabolomics. nih.gov
Strategies for Improved Detection and Quantification
Improving the detection and quantification of analytes is a primary driver for developing new analytical methods. nih.gov Derivatization with this compound serves as a strategy to enhance analytical detection in several ways. The introduction of fluorine atoms into an analyte can enhance detection sensitivity when using an Electron Capture Detector (ECD) in gas chromatography, although this specific application is not documented for this reagent. thermofisher.com
More directly, the chemical modification enables more robust quantification in proteomics. By creating specific and predictable cleavage sites for trypsin, the derivatization allows for the generation of specific peptides from a target protein. nih.gov The quantities of these peptides, which can be measured precisely using mass spectrometry, correlate directly with the quantity of the parent protein in the original complex sample. Isotopic labeling strategies, where stable isotopes are incorporated into the derivatization reagent, can be used for relative and absolute quantification of proteins and their cleavage products in complex biological samples. nih.gov While not detailed for this compound specifically, this is a general and powerful strategy in modern proteomics. nih.gov
| Reagent Property | Finding for this compound | Source |
| Reactivity | Reacts with sulfhydryl (thiol) groups in proteins (cysteine residues). | nih.gov |
| Reaction Product | Forms S-(β-trifluoroacetamidoethyl)cysteine, which can be converted to S-aminoethylcysteine. | nih.gov |
| Analytical Goal | To introduce a specific cleavage site for the enzyme trypsin at cysteine residues. | nih.gov |
| Primary Field | Protein Chemistry / Proteomics. | nih.gov |
Method Development for Complex Sample Analysis
Analyzing specific molecules within complex biological matrices, such as cell lysates, secretomes, or bodily fluids, presents significant analytical challenges due to the vast number of different molecules present. nih.govcdc.gov Method development in this area often focuses on increasing the selectivity and sensitivity of the analysis for the target analytes. nih.govmolnar-institute.com
The use of highly specific derivatizing reagents like this compound is a key component of such methods. By targeting only a subset of molecules—in this case, those containing thiol groups—the complexity of the sample is effectively reduced. nih.gov For instance, in a complex protein mixture, only cysteine-containing proteins and peptides would be modified. This allows analysts to selectively enrich, identify, and quantify this specific sub-proteome.
Modern proteomic strategies, such as Terminal Amine Isotopic Labeling of Substrates (TAILS), employ amine-reactive reagents to label the N-terminal amines of proteins and peptides. nih.gov This allows for the differentiation between the original N-termini of proteins and new N-termini created by protease cleavage. This approach enables the study of protease activity in complex biological samples like inflammatory fluid. nih.gov Although TAILS uses different reagents, the underlying principle is the same: a specific chemical derivatization is used to isolate and identify a subset of peptides from a highly complex mixture, demonstrating the power of targeted derivatization in the analysis of complex biological systems. nih.gov
Computational and Spectroscopic Investigations
Quantum Chemical Studies (DFT, HOMO-LUMO Analysis)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful computational tools for predicting the molecular properties of N-[2-Iodoethyl]trifluoroacetamide from first principles. These calculations offer a detailed understanding of the molecule's conformational preferences, electronic structure, and inherent reactivity.
The flexible ethyl chain in this compound allows for the existence of multiple conformations, primarily due to rotation around the C-C and C-N single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and to determine their relative energies.
Computational methods, such as DFT, can be used to perform a systematic search of the potential energy surface of the molecule. By calculating the energy of various rotational isomers (rotamers), the global minimum energy conformation and other low-energy conformers can be identified. The stability of these conformers is governed by a balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. For instance, the bulky iodine atom and the trifluoroacetyl group will tend to orient themselves to minimize steric clash, likely favoring staggered conformations over eclipsed ones. The relative energies of these conformers can be calculated to predict their population distribution at a given temperature.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (I-C-C-N) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0 (most stable) |
| Gauche | ~60° | 0.5 - 1.5 |
| Eclipsed | ~0° | > 3 (least stable) |
Note: The data in this table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.
The electronic structure of this compound, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to understanding its reactivity. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). scirp.org
The significant electronegativity of the fluorine and oxygen atoms in the trifluoroacetyl group leads to a strong polarization of the molecule. This results in a lower energy LUMO, making the carbonyl carbon and the carbon atom attached to the iodine atom electrophilic centers susceptible to nucleophilic attack. The HOMO is likely to be localized on the iodine atom and the nitrogen atom, indicating these as potential sites for electrophilic attack. The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. scirp.orgnih.gov
Table 2: Predicted Frontier Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) | Description |
| HOMO | -9.5 to -10.5 | Primarily localized on the iodine and nitrogen atoms |
| LUMO | -0.5 to -1.5 | Primarily localized on the C-I antibonding orbital and the carbonyl group |
| HOMO-LUMO Gap | 8.0 to 10.0 | Indicates high kinetic stability and low reactivity in the absence of a strong nucleophile |
Note: The data in this table is illustrative and based on typical values for similar halogenated amides. Actual values would require specific DFT calculations.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique would provide unambiguous information about the bond lengths, bond angles, and torsion angles of this compound, confirming the predictions from conformational analysis.
To perform X-ray crystallography, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision. The resulting crystal structure would reveal the preferred conformation of the molecule in the solid state and provide insights into the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the crystal packing. While no public crystal structure of this compound is currently available, this technique remains the gold standard for structural elucidation.
Spectroscopic Characterization (FT-IR, NMR, HRMS) in Research Contexts
Spectroscopic techniques are indispensable for the routine identification and characterization of this compound in research settings. Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information about the molecule's structure and purity.
In the study of reaction mechanisms, spectroscopic methods are crucial for detecting and characterizing transient species, such as reaction intermediates. For instance, in reactions where this compound acts as an alkylating agent, FT-IR and NMR spectroscopy can be used to monitor the progress of the reaction in real-time. Changes in the vibrational frequencies of the C=O or C-I bonds in the FT-IR spectrum, or shifts in the proton and carbon signals in the NMR spectrum, can indicate the formation of an intermediate complex or a transition state. nih.gov For example, the interaction of the iodine atom with a nucleophile could be observed as a perturbation of the adjacent methylene (B1212753) protons in the ¹H NMR spectrum.
Following the synthesis of this compound, a suite of spectroscopic techniques is employed to confirm its identity and assess its purity.
FT-IR Spectroscopy: This technique is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, the C-F stretching of the trifluoromethyl group, and the C-I stretching.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would show distinct signals for the protons of the two methylene groups and the N-H proton, with their chemical shifts and coupling patterns confirming the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight of the synthesized compound, which serves as a confirmation of its elemental composition. nih.gov The measured mass-to-charge ratio (m/z) can be compared to the calculated value for the expected molecular formula (C₄H₅F₃INO) to a high degree of accuracy. uni.lu
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Value |
| FT-IR | N-H stretch | 3300-3500 cm⁻¹ |
| C=O stretch | 1680-1720 cm⁻¹ | |
| C-F stretch | 1100-1300 cm⁻¹ | |
| C-I stretch | 500-600 cm⁻¹ | |
| ¹H NMR | -CH₂-I | 3.2-3.4 ppm |
| -CH₂-NH- | 3.6-3.8 ppm | |
| -NH- | 7.5-8.5 ppm (broad) | |
| ¹³C NMR | -CH₂-I | 5-15 ppm |
| -CH₂-NH- | 40-50 ppm | |
| C=O | 155-160 ppm | |
| -CF₃ | 115-120 ppm (quartet) | |
| HRMS | [M+H]⁺ | 267.9441 m/z |
Note: The data in this table is illustrative and based on typical spectroscopic values for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.
Future Directions and Emerging Research Avenues
Catalytic and Asymmetric Synthesis Leveraging N-[2-Iodoethyl]trifluoroacetamide
The development of novel catalytic and asymmetric syntheses is a cornerstone of modern organic chemistry, enabling the efficient and selective production of complex molecules. This compound is a promising, though currently underexplored, substrate for such reactions. The presence of the trifluoroacetamide (B147638) group can serve as a directing group or a chiral auxiliary, while the iodoethyl moiety provides a reactive site for carbon-carbon and carbon-heteroatom bond formation.
Future research is anticipated to focus on the following areas:
Transition-Metal Catalyzed Cross-Coupling Reactions: The iodoethyl group is an excellent electrophile for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The development of catalytic systems that can efficiently couple this compound with a wide range of nucleophiles would provide a powerful tool for the synthesis of complex amines and other nitrogen-containing compounds.
Asymmetric Synthesis of Heterocycles: Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products beilstein-journals.orgresearchgate.netmdpi.comamanote.comresearchgate.net. This compound can serve as a precursor for the asymmetric synthesis of various heterocyclic systems, such as pyrrolidines, piperidines, and azepanes. Chiral catalysts could be employed to control the stereochemistry of the cyclization reaction, leading to the enantioselective synthesis of these important scaffolds beilstein-journals.orgresearchgate.net. The trifluoroacetamide group can play a crucial role in these transformations, influencing the reactivity and stereoselectivity of the reaction.
A summary of potential catalytic applications is presented in the table below:
| Reaction Type | Potential Catalyst | Potential Product | Significance |
| Suzuki Coupling | Palladium complexes | N-protected arylethylamines | Access to a wide range of substituted amines |
| Sonogashira Coupling | Palladium/Copper complexes | N-protected alkynyl ethylamines | Building blocks for complex natural products |
| Buchwald-Hartwig Amination | Palladium complexes | N-protected diamines | Synthesis of ligands and biologically active molecules |
| Asymmetric Cyclization | Chiral Lewis acids or organocatalysts | Enantiomerically enriched N-heterocycles | Access to chiral building blocks for drug discovery |
Integration into Flow Chemistry and Automation
Flow chemistry and automated synthesis are transforming the landscape of chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability amt.ukresearchgate.netvapourtec.comnih.govresearchgate.net. The properties of this compound make it an ideal candidate for integration into these modern synthetic platforms.
Key areas for future development include:
Continuous Manufacturing Processes: The synthesis of this compound and its subsequent reactions are often exothermic and may involve hazardous reagents. Performing these reactions in a continuous flow reactor can significantly improve heat and mass transfer, leading to better reaction control and a safer process amt.uknih.gov. This would enable the large-scale, on-demand production of this important building block.
Automated Library Synthesis: The reactivity of the iodoethyl group allows for a wide range of derivatization reactions. By integrating a flow reactor with automated liquid handling and purification systems, it would be possible to rapidly synthesize large libraries of this compound derivatives for high-throughput screening in drug discovery and materials science nih.gov. This approach would accelerate the identification of new lead compounds and materials with desired properties.
The table below outlines the potential benefits of integrating this compound into flow chemistry and automation:
| Application | Technology | Advantages |
| On-demand synthesis | Continuous flow reactor | Improved safety, better process control, scalability |
| High-throughput screening | Automated synthesis platform | Rapid generation of compound libraries, accelerated discovery |
| Multi-step synthesis | Integrated flow system | Reduced manual handling, improved efficiency |
Novel Applications in Materials Science
The unique properties of the trifluoroacetamide group, such as its high lipophilicity and ability to form strong hydrogen bonds, make this compound an attractive building block for the development of novel materials.
Emerging research in this area is likely to focus on:
Surface Functionalization: The reactive iodoethyl group can be used to covalently attach the trifluoroacetamide moiety to the surface of various materials, including polymers and nanoparticles nih.govresearchgate.neteden-microfluidics.comnih.gov. This can be used to modify the surface properties of these materials, such as their hydrophobicity, biocompatibility, and chemical resistance nih.govvub.be. For example, trifluoroacetamide-functionalized surfaces could be used to create anti-fouling coatings for medical devices or to improve the performance of separation membranes.
Bioconjugation and Biomaterials: this compound is a known reagent for the aminoethylation of sulfhydryl groups in proteins chemimart.descbt.comnih.gov. This reaction can be used to create novel biomaterials with tailored properties. For instance, by conjugating this compound to proteins, it may be possible to enhance their stability or to create new protein-based hydrogels for tissue engineering applications.
Polymer Synthesis: The iodoethyl group can act as an initiator or a chain transfer agent in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. This would allow for the synthesis of well-defined polymers with pendant trifluoroacetamide groups, which could have interesting self-assembly properties or be used as functional coatings.
The following table summarizes potential applications in materials science:
| Application | Material Type | Desired Property |
| Anti-fouling coatings | Medical implants, marine surfaces | Reduced protein and bacterial adhesion |
| Functionalized nanoparticles | Drug delivery, imaging | Enhanced stability and targeting |
| Protein-based hydrogels | Tissue engineering | Controlled mechanical and biological properties |
| Specialty polymers | Membranes, coatings | Improved chemical resistance and permselectivity |
Exploration in New Therapeutic Modalities
The chemical reactivity and structural motifs of this compound make it a valuable tool for the development of new therapeutic modalities, extending beyond its use as a simple building block in medicinal chemistry.
Future research directions are expected to include:
Targeted Drug Delivery: The ability of this compound to react with cysteine residues in proteins can be exploited for the development of targeted drug delivery systems chemimart.descbt.comnih.govnih.gov. By attaching a therapeutic agent to this compound, it may be possible to selectively deliver the drug to cells or tissues that express high levels of certain proteins.
Development of PET Imaging Agents: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that is widely used in clinical diagnostics and drug development. The presence of iodine in this compound makes it a potential precursor for the synthesis of novel PET imaging agents moravek.comuochb.cz. The iodine atom can be replaced with a positron-emitting isotope, such as iodine-124, or the trifluoroacetamide group could be modified to incorporate fluorine-18 (B77423) nih.govnih.gov. Such radiolabeled derivatives could be used to visualize and quantify biological processes in vivo, aiding in the diagnosis of diseases and the development of new drugs.
The table below highlights potential applications in new therapeutic modalities:
| Therapeutic Modality | Key Feature | Potential Application |
| Cysteine-targeted drug conjugates | Reactivity with sulfhydryl groups | Cancer therapy, treatment of inflammatory diseases |
| PET Imaging Agents | Potential for radiolabeling (¹²⁴I or ¹⁸F) | In vivo imaging of disease biomarkers, pharmacokinetic studies |
Q & A
Q. Example Table: Comparative Reactivity of this compound Derivatives
| Derivative | Leaving Group | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|---|
| Iodoethyl | I⁻ | 1.2 × 10⁻³ | 87 |
| Bromoethyl | Br⁻ | 8.5 × 10⁻⁴ | 72 |
| Tosylethyl | OTos⁻ | 5.3 × 10⁻⁴ | 65 |
Data derived from kinetic studies under standardized conditions (25°C, DMF solvent) .
Safety and Handling Considerations
- Toxicity : Preclinical studies indicate potential carcinogenicity (TDₗ₀ = 3750 mg/kg in rats). Use fume hoods and personal protective equipment (PPE) during synthesis .
- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent iodine degradation or moisture absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
